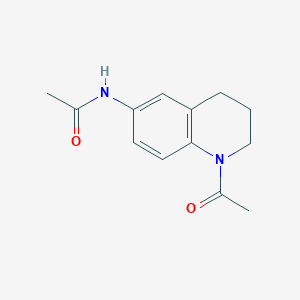
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a quinoline core, which is a fused ring structure containing a benzene ring and a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Quinoline derivatives are generally aromatic and may exhibit varying degrees of polarity and solubility depending on their functional groups .Scientific Research Applications
1. Anticancer Potential
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide derivatives have been explored for their anticancer properties. A study found that certain derivatives showed significant antiproliferative activities against various human cancer cell lines, including lung carcinoma, hepatoma, and gastric cancer, highlighting their potential in cancer therapy (Chen et al., 2013). Another research demonstrated the synthesis of related compounds and their positive effects on human breast cancer and cervix cancer cell lines (Marganakop et al., 2013).
2. Cell Cycle Arrest and Cell Death Induction
Research has indicated that certain this compound derivatives can induce cell death in cancer cells by causing G2/M phase cell cycle arrest. This finding suggests a mechanism through which these compounds might exert their anticancer effects (Shyamsivappan et al., 2022).
3. Structural and Physicochemical Properties
Studies on the structural aspects of related quinoline amide derivatives reveal insights into their molecular arrangements and properties. For instance, the self-assembly of certain derivatives through weak interactions can give rise to specific geometrical structures, which could be relevant in understanding their biological activities (Kalita & Baruah, 2010).
4. Applications in Tuberculosis Treatment
Derivatives of this compound have shown promise in the treatment of tuberculosis. Some compounds were active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as new antitubercular agents (Pissinate et al., 2016).
5. Fluorescence and Sensing Applications
Certain derivatives based on the quinoline platform have been developed as fluorescent sensors. These compounds can display high selectivity and sensitivity, with potential applications in distinguishing between different metal ions, such as cadmium and zinc, which could have implications in environmental monitoring and analytical chemistry (Zhou et al., 2012).
Mechanism of Action
Future Directions
The future research directions for “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide” could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, it could be of interest in the development of new pharmaceuticals .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-12-5-6-13-11(8-12)4-3-7-15(13)10(2)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFLNJHZOQTGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
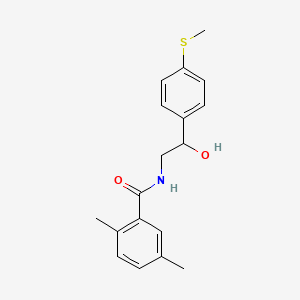
![Methyl 4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2809843.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2809845.png)
![2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2809847.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2809848.png)
![(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2809850.png)
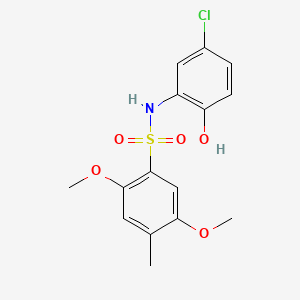
![1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone](/img/structure/B2809856.png)
![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)
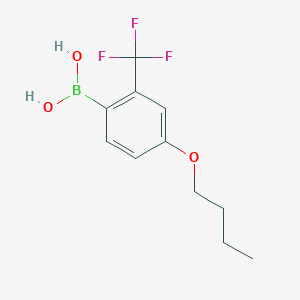
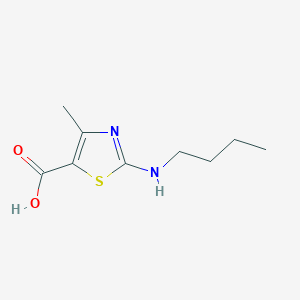
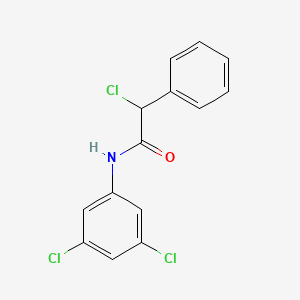

![N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2809864.png)
